![molecular formula C9H7F3O2 B1314871 2-[4-(Trifluoromethoxy)phenyl]oxirane CAS No. 111991-17-4](/img/structure/B1314871.png)

2-[4-(Trifluoromethoxy)phenyl]oxirane

Vue d'ensemble

Description

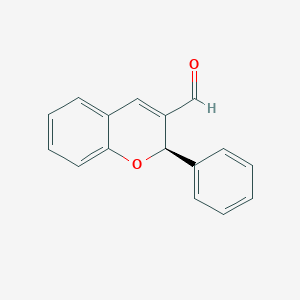

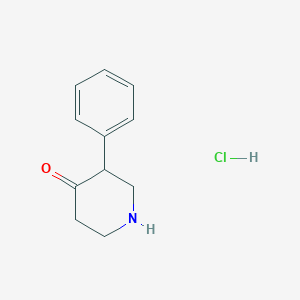

“2-[4-(Trifluoromethoxy)phenyl]oxirane” is a chemical compound with the molecular formula C9H7F3O2 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-[4-(Trifluoromethoxy)phenyl]oxirane” consists of a three-membered cyclic ether (oxirane) attached to a phenyl ring that has a trifluoromethoxy group attached to it . The InChI code for this compound is 1S/C9H7F3O2/c10-9(11,12)14-7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2 .

Physical And Chemical Properties Analysis

The molecular weight of “2-[4-(Trifluoromethoxy)phenyl]oxirane” is 204.15 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.

Applications De Recherche Scientifique

Synthesis of New Organofluorine Compounds : 2-(Trifluoromethoxy)phenyllithium, an intermediate in the synthesis of various organofluorine compounds, can be generated from (trifluoromethoxy)benzene, but its reaction with oxirane is not successful due to reduced nucleophilicity caused by fluorine-lithium interactions (Castagnetti & Schlosser, 2001).

Ring-Opening Reactions : A study explored the regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane, leading to the synthesis of a cholesteryl ester transfer protein (CETP) inhibitor in high yield and purity (Li et al., 2010).

Cyclodimerization of Cyclic Ethers : Research has demonstrated unusual cyclodimerization reactions of oxetanes and oxiranes under the influence of trifluoromethanesulfonic acid, resulting in the formation of substituted 1,3-dioxanes and 1,3-dioxolanes (Kanoh et al., 2002).

Hypoglycemic Activity of Phenylalkyloxiranecarboxylic Acid Derivatives : A study found that certain 2-(phenylalkyl)oxirane-2-carboxylic acids exhibit blood glucose lowering activities in rats, with specific substituents on the phenyl ring enhancing effectiveness (Eistetter & Wolf, 1982).

Enantiopure Chiral Resolution Reagents : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been developed as an enantiopure chiral resolution reagent for α-chiral amines, demonstrating versatility in regioselective ring-opening reactions (Rodríguez-Escrich et al., 2005).

Alkylation of Benzene with Cyclic Ethers : Trifluoromethanesulfonic acid catalyzes the alkylation of benzene with various cyclic ethers, including oxiranes, leading to the formation of phenyl-substituted compounds and bicyclic compounds (Molnár et al., 2003).

Spirocyclic 1,3-Oxathiolane Synthesis : Reactions of cyclic trithiocarbonates with oxiranes in the presence of Lewis acids yield spirocyclic 1,3-oxathiolanes, demonstrating regioselectivity and potential applications in synthetic chemistry (Oremus et al., 1991).

Enzymatic Polymerization of Oxiranes : Oxiranes like glycidyl phenyl ether can be copolymerized with dicarboxylic anhydrides using enzymes to produce polyesters containing ether linkages, illustrating the potential for biocatalysis in polymer science (Soeda et al., 2002).

Propriétés

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)14-7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVYGKYZDJEFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476401 | |

| Record name | 2-[4-(trifluoromethoxy)phenyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Trifluoromethoxy)phenyl]oxirane | |

CAS RN |

111991-17-4 | |

| Record name | 2-[4-(trifluoromethoxy)phenyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)

![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)

![cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1314806.png)

![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B1314809.png)

![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)